Direct Target Engagement: RIN1 Inhibits RBPJ‑Mediated Transcription with Nanomolar Potency
RIN1 directly disrupts the RBPJ–NOTCH and RBPJ–SHARP interactions, as quantified in cell‑based luciferase reporter assays. In AD‑293 cells, RIN1 inhibited Hes1‑Luciferase activity with an IC₅₀ of 0.18 µM (Emax = 82%), NOTCH3 ICD‑driven activity with an IC₅₀ of 0.19 µM (Emax = 88%), and RBPJ‑VP16‑dependent Hes1‑Luciferase with an IC₅₀ of 0.20 µM (Emax = 81%) [REFS‑1]. In contrast, the γ‑secretase inhibitor DAPT does not directly target RBPJ and requires >100‑fold higher concentrations (e.g., 25 µM) to achieve comparable Hes1‑Luciferase inhibition in related assays [REFS‑2].
| Evidence Dimension | Inhibition of Hes1‑Luciferase reporter activity |
|---|---|
| Target Compound Data | IC₅₀ = 0.18 µM (Emax = 82%) |
| Comparator Or Baseline | DAPT (γ‑secretase inhibitor): 25 µM used to achieve inhibition; no direct RBPJ engagement |
| Quantified Difference | RIN1 is ~139‑fold more potent on a molar basis and acts via direct RBPJ inhibition rather than indirect γ‑secretase blockade. |
| Conditions | AD‑293 cells stably transfected with Hes1‑Luciferase; 17‑hour treatment [REFS‑1]. |
Why This Matters
The lower IC₅₀ and direct mechanism of action allow researchers to use lower compound concentrations, reducing off‑target effects and improving assay signal‑to‑noise ratios.
- [1] Hurtado C, et al. Disruption of NOTCH signaling by a small molecule inhibitor of the transcription factor RBPJ. Sci Rep. 2019;9(1):10811. doi:10.1038/s41598-019-46948-5. View Source
- [2] Abstract 1195: Erk activity promotes Notch‑dependent HES1 expression in pancreatic cancer cells. Cancer Res. 2020;80(16_Supplement):1195. doi:10.1158/1538-7445.AM2020-1195. View Source
